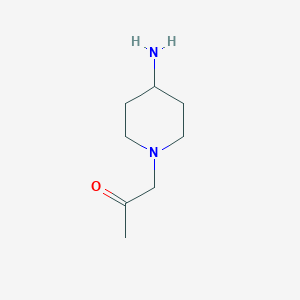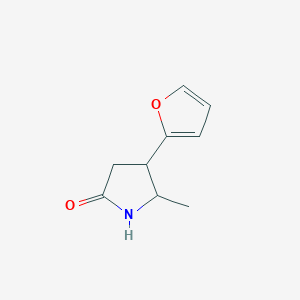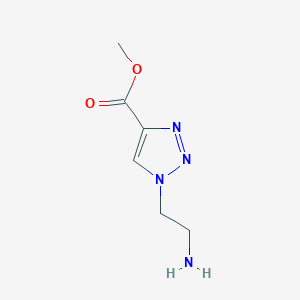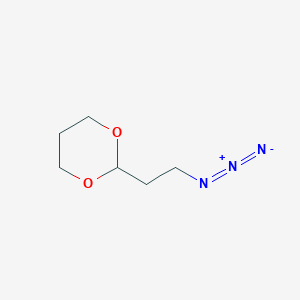
1-(4-Amino-piperidin-1-yl)-propan-2-one
Übersicht
Beschreibung
This compound, also known as 1-(4-aminopiperidin-1-yl)ethan-1-one hydrochloride, is used for research and development purposes . It’s not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula for 1-(4-Amino-piperidin-1-yl)-ethanone HCL is C7H15ClN2O . The molecular weight is 178.6598 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Azole Derivatives : A study investigated the synthesis of nitropiperidinoimidazolderivate compounds, including 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, which highlights the chemical versatility of piperidine-containing compounds like 1-(4-Amino-piperidin-1-yl)-propan-2-one in producing isomeric products through X-ray investigation, revealing significant insights into the structural and chemical properties of these compounds (Gzella, Wrzeciono, & Pöppel, 1999).
Piperidine Derivatives Synthesis : Another research chapter describes the synthesis, pharmacological properties, and usage of various piperidine derivatives, demonstrating the compound's relevance in the creation of medically significant molecules (Vardanyan, 2018).
α-Aminophosphonates Synthesis : The synthesis of novel α-aminophosphonates containing the piperidinyl moiety was efficiently catalyzed by magnesium perchlorate, underlining the compound's utility in producing insecticidal activities against Plutella xylostella, thus providing insights into its potential applications in agriculture and pest control (Jiang et al., 2013).
Chemical Activation and Applications
- Chemical Activation by Formaldehyde : Research on piperidine as a lysine-specific Maillard reaction product, formed from free lysine through decarboxylation and deamination reactions, or through cyclization of pent-4-en-1-amine, elucidates the compound's involvement in food chemistry and its interaction products in glucose/lysine model systems, showcasing its role in understanding complex chemical reactions related to food science (Nikolov & Yaylayan, 2010).
Biological Evaluation
- Hybrid Molecules Synthesis : A study on the synthesis of a hybrid molecule incorporating 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one and its characterization, including in vitro antioxidant, antitryptic, and inhibition of albumin denaturation activity, showcases the compound's utility in creating molecules with potential therapeutic applications (Manolov, Ivanov, & Bojilov, 2022).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(4-aminopiperidin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)6-10-4-2-8(9)3-5-10/h8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQZKTXCLJFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-piperidin-1-yl)-propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B1444241.png)

![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)




![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1444253.png)




